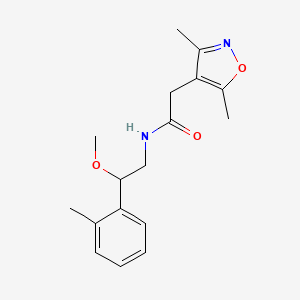

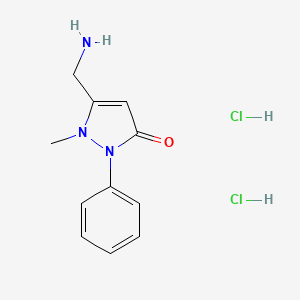

![molecular formula C12H7F3N4 B2440499 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 75175-86-9](/img/structure/B2440499.png)

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine

Übersicht

Beschreibung

“5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Drug Development

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, as part of the 1,2,4-triazole and pyrimidine families, has been studied extensively for its potential in various scientific and medicinal applications. Notably, these compounds are recognized for their role in combating bacterial infections and in drug development:

Antibacterial Activity : The 1,2,4-triazole and pyrimidine hybrids, including this compound, are known for their broad-spectrum antibacterial activity. These compounds are effective against a range of clinically significant organisms, including drug-resistant strains. They act as potent inhibitors of various critical bacterial enzymes and proteins, such as DNA gyrase, topoisomerase IV, and penicillin-binding protein. The presence of the 1,2,4-triazole moiety in these compounds, including the specific triazolo[1,5-a]pyrimidine hybrid, enhances their antibacterial potential, making them promising candidates for the development of new anti-S. aureus agents (Li & Zhang, 2021).

Drug Development and Optical Sensors : Compounds with the 1,2,4-triazole and pyrimidine structures are extensively used in drug development due to their wide range of biological and medicinal applications. They have been utilized as recognition units for the synthesis of optical sensors. Pyrimidine derivatives, in particular, are notable for their exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. This highlights their significance not just in medicinal applications but also in the development of various optical sensors (Jindal & Kaur, 2021).

Malaria Treatment : The pyrimidine biosynthetic pathway, where compounds like this compound might be implicated, is a well-established target for malaria treatment. Inhibitors of enzymes in this pathway, such as dihydroorotate dehydrogenase, are pursued for their potential in novel anti-malarial chemotherapy. This is particularly crucial given the persistent threat of drug resistance and the need for new therapeutic strategies (Phillips & Rathod, 2010).

Anti-Inflammatory and Antibacterial Agents : Derivatives of triazoles, particularly those with a trifluoromethylpyrazole structure, have gained significant attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group plays a crucial role in determining the activity profile of these compounds, offering a pathway for the development of novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Zukünftige Richtungen

Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Wirkmechanismus

Target of Action

The primary targets of 5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Activating Transcription Factor 4 (ATF4) and NF-kB proteins . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment . ATF4 and NF-kB are involved in the regulation of various cellular processes, including inflammation and stress responses .

Mode of Action

This compound interacts with its targets, leading to significant changes in their activity. It inhibits CDK2, thereby disrupting the cell cycle and potentially inhibiting the growth of cancer cells . It also interacts favorably with active residues of ATF4 and NF-kB proteins, which could lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway can lead to the inhibition of cell proliferation and induction of apoptosis .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemische Analyse

Biochemical Properties

5-[3-(Trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine, like other triazolopyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors

Cellular Effects

The cellular effects of this compound are not explicitly documented. Triazolopyrimidines have been reported to exhibit potent antitumor activities . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Triazolopyrimidines are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N4/c13-12(14,15)9-3-1-2-8(6-9)10-4-5-19-11(18-10)16-7-17-19/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URRYYGDLCAUJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=NC=NN3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2440423.png)

![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2440435.png)

![2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2440436.png)